molecular formula C23H23N5O2 B2706251 N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-09-6

N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2706251
CAS No.: 852440-09-6
M. Wt: 401.47
InChI Key: DSKWPZZXLJGSNX-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a recognized potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, thereby potently suppressing B-cell receptor (BCR) signaling pathways. This mechanism makes it a critical pharmacological tool for investigating B-cell mediated pathologies. Its primary research value lies in the exploration of autoimmune diseases and hematological cancers, where it is used in preclinical studies to elucidate the role of BTK in disease progression and to evaluate the therapeutic potential of BTK inhibition. Researchers utilize this compound to dissect B-cell signaling cascades, to study its effects on the production of autoantibodies, and to assess its impact on the proliferation and survival of malignant B-cells in models of diseases such as rheumatoid arthritis and B-cell lymphomas. The compound's high selectivity profile aids in attributing observed phenotypic effects specifically to BTK inhibition, providing clear insights for target validation and drug discovery efforts. [1] [2]

Properties

IUPAC Name

N-(4-butylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-2-3-7-17-10-12-18(13-11-17)26-21(29)15-27-16-24-22-20(23(27)30)14-25-28(22)19-8-5-4-6-9-19/h4-6,8-14,16H,2-3,7,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKWPZZXLJGSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of FLT3 by this compound affects several downstream signaling pathways. These include the PI3K/AKT/mTOR pathway, the RAS/RAF/MEK/ERK pathway, and the JAK/STAT pathway. These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting FLT3, this compound disrupts these pathways, leading to the inhibition of cell growth and induction of apoptosis.

Pharmacokinetics

A predictive kinetic study has calculated several adme (absorption, distribution, metabolism, and excretion) descriptors for similar compounds. These descriptors can provide insights into the bioavailability of the compound, but further studies are needed to confirm these predictions.

Biological Activity

N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The molecular formula is C22H24N4O2C_{22}H_{24}N_4O_2, and it exhibits properties that make it suitable for further pharmacological research.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, phenylpyrazolo[3,4-d]pyrimidine derivatives have been shown to act as dual inhibitors of EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM. One particular derivative demonstrated potent inhibition of tumor growth in MCF-7 breast cancer cells, inducing apoptosis and inhibiting cell migration and cycle progression .

The mechanism of action for this class of compounds often involves the inhibition of key kinases involved in cell proliferation and survival. For example, the inhibition of Cyclin-Dependent Kinase 2 (CDK2) has been reported, disrupting normal cell cycle progression and leading to reduced cell viability . Molecular docking studies suggest that these compounds bind effectively to their targets, which may include various receptor tyrosine kinases.

Antimicrobial Activity

There is evidence that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Various substitutions on the phenyl ring and modifications to the pyrazole moiety can significantly influence their potency and selectivity against different biological targets. For instance, alterations in the substituents can enhance or diminish their inhibitory effects on kinases .

Case Studies

  • Antitumor Activity in MCF-7 Cells : A study demonstrated that a related phenylpyrazolo[3,4-d]pyrimidine compound effectively inhibited tumor growth in MCF-7 cells by inducing apoptosis and blocking cell cycle progression .
  • Inhibition of CDK2 : Another investigation focused on the mechanism by which these compounds inhibit CDK2 activity, leading to significant effects on cancer cell proliferation .

Data Table: Biological Activities

Activity TypeCompoundTargetIC50 (µM)Observations
AnticancerPhenylpyrazoloEGFR/VEGFR20.3 - 24Induces apoptosis in MCF-7 cells
AntimicrobialPyrazolo derivativesVarious pathogensVariesEffective against multiple bacterial strains
Kinase InhibitionN-(4-butylphenyl)...CDK2N/ADisrupts cell cycle progression

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a similar structure to N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to interact with specific molecular targets involved in cell proliferation and survival pathways suggests its potential as an anticancer agent .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This activity may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized derivatives of pyrazolo[3,4-d]pyrimidines and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating potent anticancer effects. The study concluded that these compounds could serve as lead candidates for further development into anticancer drugs .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. The researchers found that these compounds significantly reduced edema in animal models of inflammation and inhibited the expression of inflammatory markers. This suggests that this compound may be beneficial for treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Core Structure and Substitution Patterns

The pyrazolo[3,4-d]pyrimidinone scaffold is shared with several compounds in the evidence, though substituent variations critically modulate activity:

  • 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (): Features a tert-butyl group and fluorinated phenyl substituent. The hydroxyl group may enhance solubility, contrasting with the target compound’s 4-butylphenyl group, which prioritizes lipophilicity .
  • 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives (): Replaces the acetamide with a urea linker, demonstrating potent anticancer activity. This highlights the pyrazolo[3,4-d]pyrimidinone core’s versatility for functionalization .

Physicochemical Properties

Compound Class Core Structure Key Substituents Melting Point (°C) Notable Activity
Target Compound Pyrazolo[3,4-d]pyrimidinone 4-Butylphenyl, phenyl N/A Hypothesized anticancer
Thieno[2,3-d]pyrimidinone (Cpd 8) Thienopyrimidinone 2,3-Dimethoxyphenyl, thiophene 280–282 Anti-breast cancer
Quinazolinone () Quinazolinone Chlorophenyl, methyl N/A InhA inhibition (IC₅₀ 0.8 µM)
Pyrazolo-Urea () Pyrazolo[3,4-d]pyrimidinone Urea, imino substituents N/A Anticancer (IC₅₀ < 10 µM)

Q & A

Q. Table 1: Representative Reaction Conditions

SolventCatalystTemperature (°C)Time (h)Yield (%)
DMFK₂CO₃801862
THFEt₃N1001255

Basic: How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : Confirm regiochemistry using ¹H NMR (e.g., pyrazole proton at δ 8.2–8.5 ppm) and ¹³C NMR (carbonyl signals at δ 165–170 ppm).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da).
  • X-ray Crystallography : Resolve ambiguous stereochemistry; pyrazolo-pyrimidinone cores often form planar structures with π-π stacking .
  • HPLC-PDA : Assess purity (>95% by area normalization at 254 nm).

Advanced: How can researchers resolve discrepancies in biological activity data across different assays?

Methodological Answer:
Contradictions often arise from assay-specific variables:

  • Solvent Effects : DMSO concentrations >1% may inhibit enzyme activity; use vehicle controls.
  • Cell Line Variability : Validate target expression (e.g., RT-qPCR for kinase levels) in primary vs. immortalized cells.
  • Compound Stability : Perform LC-MS to check degradation (e.g., hydrolysis of the acetamide group in PBS buffer).
  • Dose-Response Reproducibility : Use internal standards (e.g., staurosporine for kinase assays) and triplicate measurements.
    Refer to PubChem data for cross-referencing spectral and bioactivity profiles .

Advanced: What computational strategies predict the compound’s pharmacokinetics and binding affinity?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model interactions with target proteins (e.g., kinase ATP-binding pockets). Prioritize poses with hydrogen bonds to hinge regions (e.g., pyrimidinone carbonyl to backbone NH).
  • QSAR Models : Correlate substituent effects (e.g., 4-butylphenyl lipophilicity) with logP and permeability (Caco-2 assays).
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding.
  • ADMET Prediction (SwissADME) : Estimate metabolic sites (e.g., CYP3A4-mediated oxidation of the butyl chain) .

Advanced: How to analyze conflicting spectral data (e.g., NMR vs. mass spectrometry)?

Methodological Answer:

  • Isotopic Patterning : Confirm molecular ion clusters in HRMS (e.g., chlorine isotopes in related compounds).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; pyrazolo-pyrimidinone protons show coupling constants (J = 2–3 Hz) distinct from aryl groups.
  • Elemental Analysis : Validate C/H/N ratios (±0.3% of theoretical values).
  • Synchrotron XRD : Resolve crystal packing effects that may distort NMR-observed conformers .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Kinase Inhibition (HTRF) : Test against panels (e.g., EGFR, VEGFR2) at 1–10 µM.
  • Cytotoxicity (MTT Assay) : Use cancer cell lines (HeLa, MCF-7) with IC₅₀ determination.
  • Solubility (UV-Vis) : Measure in PBS (pH 7.4) and correlate with activity.
  • Plasma Protein Binding (Equilibrium Dialysis) : Assess free fraction for dose adjustment .

Advanced: How to design analogs to improve metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the 4-butylphenyl group with trifluoromethylpyridine (enhances metabolic resistance).
  • Deuterium Labeling : Replace labile C-H bonds (e.g., acetamide methyl) to slow CYP450 metabolism.
  • Prodrug Strategies : Mask polar groups (e.g., phosphate esters for improved aqueous solubility).
    Validate using hepatocyte microsomal assays and LC-MS metabolite profiling .

Advanced: What analytical techniques resolve tautomeric ambiguity in the pyrazolo-pyrimidinone core?

Methodological Answer:

  • Variable Temperature NMR : Monitor proton shifts (e.g., NH protons broadening at 50°C).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at 1680–1700 cm⁻¹) vs. enol tautomers (broad OH at 2500–3000 cm⁻¹).
  • X-ray Photoelectron Spectroscopy (XPS) : Confirm nitrogen hybridization states (sp² vs. sp³).
  • DFT Calculations (Gaussian) : Compare tautomer energies; the keto form is typically more stable by 5–10 kcal/mol .

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